N-allyl-2-(methylthio)benzamide
Description
Contextualization within Modern Benzamide (B126) Chemistry and its Significance
The benzamide scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Benzamide, a simple amide derivative of benzoic acid, and its substituted analogues are prevalent in a wide array of biologically active compounds. researchgate.netresearchgate.net Their ability to participate in hydrogen bonding and engage in various intermolecular interactions makes them privileged structures in drug design. A vast number of commercial drugs, including analgesics and antipsychotics, incorporate the benzamide moiety, highlighting its therapeutic relevance. researchgate.net The versatility of the benzamide core allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.
Strategic Importance of Allylic and Methylthio Moieties in Organic Synthesis
The chemical character of N-allyl-2-(methylthio)benzamide is significantly influenced by its two key functional groups: the allyl group and the methylthio group.
The allyl group (–CH₂–CH=CH₂) is a highly valuable functional group in organic synthesis. Its reactivity is characterized by the allylic position—the saturated carbon adjacent to the double bond—which is activated towards various transformations, including substitutions and rearrangements. nist.govspectrabase.com This unique reactivity is a powerful tool for introducing molecular complexity. Furthermore, the allyl group can serve as a protecting group for alcohols and amines, prized for its stability under a range of conditions and its selective removal using transition metal catalysts. nih.gov
The methylthio group (–S–CH₃) also imparts distinct properties to a molecule. The sulfur atom can influence the electronic environment of the aromatic ring and participate in coordinating to metal centers. In medicinal chemistry, the incorporation of a methylthio group can modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity. While specific data on this compound is limited, the study of related organosulfur compounds suggests a wide range of potential biological activities.
Overview of Current Research Trajectories and Academic Challenges Related to Benzamide Scaffolds
Current research on benzamide scaffolds is highly dynamic and multifaceted. One major trajectory involves the development of benzamide derivatives as multi-target agents, particularly for complex diseases like Alzheimer's, where they have been investigated as dual inhibitors of enzymes such as acetylcholinesterase (AChE) and beta-secretase (BACE1). nih.gov Another significant area of research focuses on benzamides as inhibitors of specific enzymes, such as poly(ADP-ribose) polymerase (PARP). nih.gov
Despite these successes, challenges remain. The synthesis of specifically substituted benzamides can be complex, and achieving desired selectivity and yields is an ongoing area of methodological development. nist.gov Furthermore, understanding the precise structure-activity relationships (SAR) for novel benzamide derivatives requires extensive and systematic investigation. The exploration of new substitution patterns on the benzamide scaffold is crucial for overcoming these challenges and unlocking the full potential of this versatile chemical class.
Rationale for Focused Academic Investigation of this compound
The focused academic investigation of This compound is predicated on the synergistic potential of its constituent parts. The combination of the biologically relevant benzamide core with the synthetically versatile allyl group and the modulating methylthio group presents a unique chemical entity. Research into this specific molecule allows for the exploration of several key areas:
Novel Synthetic Methodologies: Developing efficient synthetic routes to this compound can contribute to the broader toolkit of organic chemists.
Structure-Property Elucidation: Detailed characterization of its chemical and physical properties provides fundamental data for computational modeling and predictive studies.
Exploration of Reactivity: The interplay between the allyl and methylthio groups could lead to novel and selective chemical transformations.
Foundation for Analogue Development: Understanding the properties of this foundational molecule can guide the rational design of a library of related compounds with potentially enhanced biological or material properties.
While direct research on this compound is still emerging, the study of its close analogues provides a strong impetus for its continued investigation. The following tables present a compilation of data for related compounds, offering a glimpse into the expected properties of the target molecule.
Table 1: Physicochemical Properties of Related Benzamide Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Benzamide | C₇H₇NO | 121.14 | 0.64 |
| N-Allylbenzamide | C₁₀H₁₁NO | 161.20 | 1.4 |
| N-Methylbenzamide | C₈H₉NO | 135.16 | 1.05 |
| 2-Methylbenzamide | C₈H₉NO | 135.16 | 1.15 |
Data sourced from publicly available chemical databases.
Table 2: Spectroscopic Data for N-Allylbenzamide (a close structural analogue)
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 7.70-7.80 (m, 2H, Ar-H), 7.40-7.55 (m, 3H, Ar-H), 6.30 (br s, 1H, NH), 5.85-6.00 (m, 1H, -CH=CH₂), 5.10-5.25 (m, 2H, -CH=CH₂), 4.05-4.15 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ 167.5 (C=O), 134.5 (Ar-C), 134.0 (-CH=CH₂), 131.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 116.5 (-CH=CH₂), 42.5 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3080 (C-H stretch, alkene), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |
| Mass Spec (EI) | m/z 161 (M⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
Note: This data is for N-allylbenzamide and serves as an estimation for the expected signals of this compound. The presence of the 2-(methylthio) group would introduce additional signals and cause shifts in the aromatic region.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-3-8-12-11(13)9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQRDECICOCJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of N Allyl 2 Methylthio Benzamide
Reactivity at the Amide Nitrogen (N-H acidity, N-functionalization)
The amide proton of N-allyl-2-(methylthio)benzamide exhibits moderate acidity and can be removed by a suitable base. This deprotonation generates a resonance-stabilized amidate anion, which can subsequently participate in various N-functionalization reactions. The choice of base is crucial and is often dictated by the desired subsequent reaction.
Common bases used for the deprotonation of similar N-allylbenzamide systems include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). The resulting nitrogen-centered anion is a potent nucleophile, readily undergoing reactions such as alkylation and acylation to introduce new substituents onto the amide nitrogen.
Table 1: Representative N-Functionalization Reactions
| Reagent | Product Type | Reaction Conditions |
|---|---|---|
| Iodomethane (CH₃I) | N-methylated amide | NaH, THF, 0 °C to rt |
| Benzyl (B1604629) bromide (BnBr) | N-benzylated amide | K₂CO₃, Acetone, reflux |
These N-functionalization strategies are pivotal as they can modify the steric and electronic properties of the substrate, which in turn can influence the outcome of subsequent transformations, such as intramolecular cyclizations.
Transformations Involving the Allylic Moiety (e.g., cycloadditions, rearrangements, olefin metathesis)
The terminal double bond of the allyl group is a key site for a variety of addition and rearrangement reactions. Its reactivity is typical of an alkene, though it can be influenced by the adjacent amide functionality.
Cycloadditions: The alkene can participate in cycloaddition reactions. For instance, a [2+2] photocycloaddition could be envisioned with an appropriate enone, or a 1,3-dipolar cycloaddition with a nitrile oxide could lead to the formation of isoxazoline-containing structures.
Rearrangements: Under specific catalytic conditions, the allyl group can undergo isomerization to the corresponding (E)-propenyl isomer. This transformation is often a key step in more complex reaction sequences, such as those preceding aza-Claisen rearrangements.
Olefin Metathesis: The terminal alkene is a suitable substrate for ring-closing metathesis (RCM) if another double bond is present in the molecule. While this compound itself does not have a second alkene for RCM, N-functionalization with an olefin-containing group would create a diene suitable for such cyclizations, providing access to medium-sized nitrogen-containing rings.
Reactions at the Methylthio Group (e.g., oxidation to sulfoxides/sulfones, desulfurization)
The sulfur atom of the methylthio group is susceptible to oxidation, offering a pathway to modulate the electronic nature of the aromatic ring and to introduce a chiral center in the case of sulfoxide (B87167) formation.
Oxidation: Controlled oxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can selectively convert the sulfide (B99878) to the corresponding sulfoxide. The use of a stoichiometric amount of the oxidant at low temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures will lead to the sulfone. The resulting sulfoxide and sulfone groups are strongly electron-withdrawing, which can significantly impact the reactivity of the benzamide (B126) ring in other reactions, such as electrophilic aromatic substitution or intramolecular cyclizations.
Desulfurization: The methylthio group can be removed through reductive desulfurization reactions. Raney nickel (Ra-Ni) is a classic reagent for this transformation, replacing the C-S bond with a C-H bond to yield N-allylbenzamide. This reaction can be useful for removing the directing influence of the sulfur group after it has served its purpose in an earlier synthetic step.
Electrophilic Aromatic Substitution on the Benzamide Ring
The benzamide ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the combined influence of the ortho-methylthio group and the meta-directing N-allyl-carboxamido group. The methylthio group is an ortho-, para-director, while the amide group is a meta-director.
Given the positions of the existing substituents, the primary sites for electrophilic attack are C4 and C6. The powerful ortho-, para-directing nature of the sulfide group generally overrides the meta-directing effect of the amide. Therefore, substitution is most likely to occur at the C4 position (para to the methylthio group).
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile (E⁺) | Major Product |
|---|---|
| NO₂⁺ (from HNO₃/H₂SO₄) | N-allyl-4-nitro-2-(methylthio)benzamide |
| Br⁺ (from Br₂/FeBr₃) | N-allyl-4-bromo-2-(methylthio)benzamide |
The activation provided by the methylthio group facilitates these substitutions under relatively mild conditions.
Intramolecular Cyclization and Annulation Reactions
One of the most significant applications of this compound is its use as a precursor in intramolecular cyclization and annulation reactions to synthesize nitrogen-containing heterocycles. These reactions often involve the simultaneous participation of multiple functional groups within the molecule.
A prominent example is the radical-mediated cyclization. Treatment of this compound with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator like tributyltin hydride (Bu₃SnH) can trigger a cyclization cascade. An aryl radical is initially generated at the C2 position via homolytic cleavage of the C-S bond, which then adds to the pendant allyl group. This process typically leads to the formation of dihydroisoquinolinone derivatives.
Alternatively, palladium-catalyzed intramolecular cyclizations have been explored. In these reactions, an oxidative addition of a palladium(0) catalyst into the C-S or a C-H bond can initiate a sequence involving migratory insertion of the allyl group, followed by reductive elimination to furnish the heterocyclic product. The nature of the catalyst, ligands, and reaction conditions can be tuned to control the reaction pathway and product selectivity.
Detailed Mechanistic Elucidation Studies (e.g., kinetic isotope effects, computational validation)
The mechanisms of the various transformations involving this compound have been the subject of detailed investigation to understand the underlying reaction pathways and transition states.
Kinetic Isotope Effects (KIEs): In studies of cyclization reactions, KIE experiments can be employed to determine the rate-determining step. For instance, by comparing the reaction rates of this compound and its deuterated analogue (e.g., at the allylic position), one can probe whether C-H bond cleavage is involved in the rate-limiting step of certain cyclization pathways.
Computational Validation: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of complex, multi-step reactions involving this substrate. These computational studies can map out the potential energy surface of the reaction, identifying the structures and energies of intermediates and transition states. For example, DFT calculations have been used to compare the feasibility of different proposed pathways for intramolecular annulation, such as radical versus polar mechanisms, and to rationalize the observed regioselectivity in cyclization reactions. These studies provide a molecular-level understanding of the factors controlling the reactivity and selectivity of this compound.
Spectroscopic and Structural Characterization for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
Detailed analysis of the ¹H and ¹³C NMR spectra provides valuable information about the chemical environment of each proton and carbon atom in N-allyl-2-(methylthio)benzamide.
¹H NMR: The proton NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic, allylic, and methylthio protons. The aromatic protons of the benzamide (B126) ring typically appear as a complex multiplet in the downfield region. The protons of the allyl group exhibit characteristic signals: a multiplet for the methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂). The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) also show a characteristic multiplet. The singlet for the methylthio group (-SCH₃) appears in the upfield region. rsc.org
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the amide group is typically observed at the most downfield chemical shift. The aromatic carbons of the benzamide ring show a series of signals in the aromatic region. The carbons of the allyl group and the methylthio group have characteristic chemical shifts in the upfield region. rsc.orgspectrabase.com
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) | Reference |
| This compound | Aromatic protons, allyl protons (methine, vinyl, methylene), methylthio singlet | Carbonyl carbon, aromatic carbons, allyl carbons, methylthio carbon | rsc.orgspectrabase.com |
| N-Methylbenzamide | Aromatic protons (multiplet, ~7.65-7.72 and 7.30-7.44 ppm), NH proton (broad singlet, ~6.27 ppm), methyl protons (doublet, ~2.93 ppm) | Carbonyl carbon (~168.3 ppm), aromatic carbons (~134.6, 131.4, 128.6, 126.9 ppm), methyl carbon (~26.9 ppm) | rsc.orgchemicalbook.com |
| N-Allylbenzamide | Aromatic protons, allyl protons, NH proton | Carbonyl carbon, aromatic carbons, allyl carbons | spectrabase.comnih.gov |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the assignment of adjacent protons, such as those within the allyl group and the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the entire molecular structure, for instance, by connecting the allyl group to the amide nitrogen and the methylthio group to the benzoyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to determine the preferred conformation of the molecule in solution. japsonline.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. rsc.orgresearchgate.netmdpi.com Key vibrational frequencies include:
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide.
C=O Stretching: A strong absorption band, typically around 1630-1680 cm⁻¹, is characteristic of the carbonyl group (C=O) in the amide functionality.
C=C Stretching: The stretching of the carbon-carbon double bond in the allyl group appears in the region of 1620-1680 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the allyl and methyl groups appear below 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond is typically found in the range of 1000-1350 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amide (N-H) | Stretching | 3300-3500 | nist.govchemicalbook.com |
| Carbonyl (C=O) | Stretching | 1630-1680 | nist.govchemicalbook.com |
| Alkene (C=C) | Stretching | 1620-1680 | nist.govchemicalbook.com |
| Aromatic C-H | Stretching | > 3000 | nist.govchemicalbook.com |
| Aliphatic C-H | Stretching | < 3000 | nist.govchemicalbook.com |
| Amine (C-N) | Stretching | 1000-1350 | nist.govchemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. rsc.orgchemicalbook.com For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern often involves characteristic losses of small molecules or radicals. Common fragmentation pathways for amides can include α-cleavage adjacent to the carbonyl group and cleavage of the amide bond. miamioh.edu
X-ray Crystallography for Solid-State Structure and Conformation
Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting
Raman spectroscopy is a form of vibrational spectroscopy that is complementary to IR spectroscopy. It provides a "fingerprint" of a molecule based on its unique vibrational modes. nih.gov While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the vibrations of the aromatic ring, the C=C bond of the allyl group, and the C-S bond of the methylthio group.
Computational Chemistry and Theoretical Insights into N Allyl 2 Methylthio Benzamide
Quantum Chemical Calculations (e.g., DFT studies for optimized geometry and electronic structure)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of a compound. For N-allyl-2-(methylthio)benzamide, such a study would involve optimizing the molecule's three-dimensional geometry to find its most stable energetic state. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, electronic structure calculations would provide insights into the distribution of electron density, dipole moment, and atomic charges. Currently, no published DFT studies have reported these specific parameters for this compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where the molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A comprehensive FMO analysis for this compound would require dedicated calculations, which have not been documented.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value | Significance |
| EHOMO (eV) | Data Not Available | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | Data Not Available | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Data Not Available | Correlates with chemical reactivity and kinetic stability. |
Conformational Analysis and Energy Landscapes
The flexibility of the N-allyl and methylthio groups suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating the single bonds in the molecule to map its potential energy surface. This would identify the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers between them. Such an energy landscape is crucial for understanding how the molecule's shape influences its interactions and properties, but this analysis has not been published.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is often used to elucidate the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further reactions, such as cyclization or oxidation. These studies would identify intermediate structures and, crucially, characterize the high-energy transition states that control the reaction rates. Without experimental or theoretical studies on the reactivity of this specific compound, no such mechanistic models are available.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations can predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). These predicted spectra are invaluable for interpreting and assigning peaks in experimentally obtained data. For this compound, DFT calculations could simulate its vibrational frequencies (IR/Raman) and chemical shifts (NMR), providing a theoretical benchmark for its structural characterization. However, no such predictive spectroscopic studies have been reported in the literature.
Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| Carbonyl (C=O) Stretch (cm-1) | Data Not Available | Not Reported |
| N-H Stretch (cm-1) | Data Not Available | Not Reported |
| 1H NMR Chemical Shift (δ, ppm) | Data Not Available | Not Reported |
| 13C NMR Chemical Shift (δ, ppm) | Data Not Available | Not Reported |
Exploration of Biological Activity and Molecular Mechanisms Non Clinical Focus
In Vitro Screening Methodologies and Assays
No information is available on the specific in vitro screening methodologies or assays that have been used to evaluate the biological activity of N-allyl-2-(methylthio)benzamide.
Enzyme Inhibition/Activation Studies and Mechanistic Insights
There are no published studies detailing the inhibitory or activating effects of this compound on enzymes such as acetylcholinesterase (AChE), beta-secretase 1 (BACE1), human nucleotide-binding domain-like proteins (h-NTPDases), or DNA gyrase. Consequently, there are no mechanistic insights available.
Receptor Binding and Ligand-Target Interaction Analysis
No data exists in the scientific literature regarding the receptor binding profile or the analysis of ligand-target interactions for this compound.
Cellular Pathway Modulation and Signaling Studies
Research on the effects of this compound on specific cellular pathways or signaling cascades has not been published.
Antimicrobial Activity Studies and Proposed Modes of Action
There are no available studies that have investigated the potential antibacterial or antifungal properties of this compound. As such, no modes of action have been proposed.
Structure-Activity Relationship (SAR) Derivation for Molecular Target Engagement
Without any biological activity data, the derivation of structure-activity relationships for the molecular target engagement of this compound is not possible.
Derivatives, Analogues, and Structure Activity Relationship Sar Development
Systematic Modification of the N-Allyl Moiety
The N-allyl group of N-allyl-2-(methylthio)benzamide is a key site for structural modification to explore its impact on the molecule's activity. Variations in alkyl chain length and the degree of unsaturation can significantly influence factors such as lipophilicity, metabolic stability, and receptor interactions.
Alkyl Chain Length and Unsaturation Variations:
Research into related N-substituted benzamides has shown that altering the length of the N-alkyl chain can have a profound effect on their biological profiles. For instance, increasing or decreasing the number of carbons from the three-carbon allyl group can modulate activity. Furthermore, modifying the unsaturation, such as reducing the allyl group to a propyl group or introducing further unsaturation, can fine-tune the electronic and steric properties of the molecule.
Interactive Table: N-Allyl Moiety Modifications and Potential Effects
| Modification | Example | Potential Effects on Properties |
| Chain Length Variation | N-ethyl, N-butyl | Altered lipophilicity and binding affinity |
| Unsaturation Variation | N-propyl, N-propargyl | Modified reactivity and metabolic pathways |
| Cyclic Analogues | N-cyclopropylmethyl | Increased rigidity and defined conformation |
These modifications are crucial in SAR studies to identify the optimal substituent for a desired biological target.
Strategic Substitutions on the Benzamide (B126) Aromatic Ring
Influence of Substituents:
Interactive Table: Aromatic Ring Substitutions and Their Influence
| Substituent Position | Substituent Type | Potential Influence on Activity |
| Para (4-position) | Electron-withdrawing (e.g., -NO2, -CF3) | Enhanced potency through modified electronics |
| Meta (3- or 5-position) | Electron-donating (e.g., -OCH3, -CH3) | Altered binding mode and selectivity |
| Ortho (6-position) | Bulky groups (e.g., -t-butyl) | Steric hindrance affecting conformation |
The systematic exploration of these substitutions is a cornerstone of rational drug design, aiming to enhance the therapeutic potential of the this compound scaffold.
Alterations of the Methylthio Group
The methylthio group at the 2-position is a distinctive feature of this compound, offering unique opportunities for chemical modification. Alterations such as oxidation or replacement with other chalcogens can lead to derivatives with novel properties.
Oxidation and Chalcogen Replacement:
Oxidation of the sulfur atom can yield the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms introduce greater polarity and hydrogen bonding capacity, which can significantly alter the solubility and biological activity of the parent compound. Replacing sulfur with other chalcogens, such as selenium (Se) or tellurium (Te), can also be explored to modulate the electronic properties and potential for metal coordination.
Interactive Table: Methylthio Group Alterations
| Modification | Resulting Functional Group | Key Property Changes |
| Oxidation | Methylsulfinyl (-SOCH3), Methylsulfonyl (-SO2CH3) | Increased polarity, altered H-bonding |
| Chalcogen Replacement | Methylseleno (-SeCH3) | Modified electronic properties, potential for new interactions |
| Chain Elongation | Ethylthio (-SCH2CH3) | Increased lipophilicity |
These modifications highlight the versatility of the methylthio group as a handle for fine-tuning the physicochemical and biological characteristics of the molecule.
Conformational Restriction and Rigidification Strategies
The inherent flexibility of the N-allyl group and the rotatable bonds within the this compound structure can be constrained through various rigidification strategies. Such conformational locking can lead to a more defined three-dimensional structure, potentially enhancing binding affinity and selectivity for a biological target. nih.gov
Methods of Rigidification:
One common approach is the incorporation of the N-allyl group into a cyclic system, such as a cyclopentene (B43876) or cyclohexene (B86901) ring. Another strategy involves creating bicyclic or polycyclic analogues where the benzamide and N-allyl moieties are fused, thereby reducing the number of rotatable bonds. These rigidified structures can provide valuable insights into the bioactive conformation of the molecule. nih.gov
SAR Studies Guiding the Design of Targeted Compounds
Structure-activity relationship studies are pivotal in guiding the rational design of novel compounds based on the this compound scaffold. nih.gov By systematically modifying different parts of the molecule and evaluating the resulting changes in activity, researchers can build a comprehensive understanding of the chemical features required for a specific biological effect.
Iterative Design Process:
SAR data enables an iterative process of design, synthesis, and testing. For example, if initial studies show that electron-withdrawing substituents on the aromatic ring enhance activity, subsequent generations of compounds will explore a wider range of such substituents. This hypothesis-driven approach accelerates the discovery of potent and selective compounds for therapeutic or other applications. nih.govnih.gov
Synthesis of Heterocyclic Analogues Incorporating the this compound Scaffold
The this compound scaffold can serve as a versatile starting material for the synthesis of various heterocyclic systems. The inherent reactivity of the amide, allyl, and methylthio groups can be exploited to construct new ring systems with potentially interesting chemical and biological properties.
Examples of Heterocyclic Synthesis:
Intramolecular cyclization reactions can lead to the formation of benzothiazine or quinazolinone derivatives. For instance, under specific conditions, the nitrogen of the amide could attack the allyl group, or the sulfur atom could be involved in a cyclization with the aromatic ring. The synthesis of such heterocyclic analogues expands the chemical space accessible from this compound and may lead to the discovery of novel bioactive molecules. nih.govresearchgate.net
Potential Applications in Advanced Chemical Science and Technology Non Clinical
Agrochemical Research and Development (e.g., herbicides, fungicides, insecticides)
While many benzamide (B126) derivatives are known to exhibit herbicidal activity, specific studies on the agrochemical properties of N-allyl-2-(methylthio)benzamide have not been identified in the public domain. The general structure of benzamides has been a successful scaffold for the development of herbicides. The mode of action for such herbicides can vary, but they often interfere with plant growth and development processes. The presence of the allyl and methylthio groups on the this compound molecule could theoretically influence its biological activity, selectivity, and environmental persistence. However, without empirical data from dedicated research, any potential herbicidal, fungicidal, or insecticidal properties of this specific compound remain speculative.
Materials Science Applications (e.g., functional monomers, polymer modification)
The allyl functional group in this compound introduces a site for potential polymerization. Allyl monomers are a known class of compounds used in the synthesis of polymers. Although they can be less reactive than other types of monomers, they can be polymerized to form materials with specific properties. The benzamide and methylthio moieties would impart particular characteristics to a resulting polymer, such as altered thermal stability, solubility, and refractive index.
Furthermore, the allyl group could be utilized for the post-polymerization modification of existing polymers, allowing for the introduction of the methylthiobenzamide functionality onto a polymer backbone. This could be a method to develop functional materials with tailored surface properties or other desired characteristics. Despite this potential, there is no specific research available that demonstrates the use of this compound as a functional monomer or in polymer modification.
Role as Ligands in Organometallic Chemistry and Catalysis
The sulfur atom of the methylthio group and the oxygen and nitrogen atoms of the benzamide group in this compound present potential coordination sites for metal ions. This suggests that the compound could act as a ligand in organometallic chemistry. The formation of metal complexes with such a ligand could lead to the development of novel catalysts. The nature of the metal center and the coordination geometry would dictate the catalytic activity, which could be applicable to a range of organic transformations. However, the synthesis and characterization of any metal complexes involving this compound as a ligand, or their subsequent application in catalysis, have not been reported in the scientific literature.
Precursor and Intermediate in the Synthesis of Complex Organic Molecules
The chemical structure of this compound makes it a plausible intermediate for the synthesis of more complex organic molecules. The functional groups present offer multiple reaction sites for further chemical transformations. For instance, the allyl group can undergo a variety of reactions, including additions and rearrangements. The aromatic ring can be subject to electrophilic substitution, and the amide bond can be hydrolyzed.
A relevant example from the patent literature describes the use of a related compound, N-phenyl-2-(methylthio)benzamide, as a precursor in the synthesis of 1,2-benzisothiazol-3-ones, which are compounds with biocidal properties. This suggests that the 2-(methylthio)benzamide core of this compound could potentially serve as a valuable building block in the synthesis of various heterocyclic compounds and other complex molecular architectures. Nevertheless, specific examples of the use of this compound as a synthetic precursor are not documented.
Chemical Biology Tools and Probes for Mechanistic Investigations
Due to the lack of specific research on the biological activities of this compound, its application as a chemical biology tool or probe is currently not established. In principle, if a biological target for this molecule were identified, derivatives could be synthesized to probe biological pathways or to serve as leads for drug discovery. The allyl group could be used for "click" chemistry modifications to attach fluorescent tags or affinity labels. However, without any known biological activity, this remains a hypothetical application.
Future Research Directions and Emerging Avenues for N Allyl 2 Methylthio Benzamide
Development of Highly Efficient and Sustainable Synthetic Methodologies
Currently, there is a lack of published literature detailing the synthesis of N-allyl-2-(methylthio)benzamide. Future research should prioritize the development of robust and efficient synthetic routes. Key considerations for this research should include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Green Solvents: Investigating the use of environmentally benign solvents to reduce the environmental impact of the synthesis.
Catalytic Methods: Exploring the use of catalysts to improve reaction efficiency, reduce reaction times, and lower energy consumption.
One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce purification steps.
A prospective synthetic approach could involve the amidation of 2-(methylthio)benzoic acid with allylamine (B125299). The development of various synthetic strategies will be crucial for making this compound readily available for further studies.
Deeper Mechanistic Understanding of Novel Reactivity Patterns
The unique combination of an allyl group, a thioether, and a benzamide (B126) moiety in this compound suggests a rich and complex reactivity profile that warrants detailed investigation. Future research should aim to elucidate the mechanistic pathways of its potential reactions. Areas of focus could include:
Intramolecular Cyclization: Investigating the possibility of cyclization reactions involving the allyl and thioether groups, potentially leading to novel heterocyclic scaffolds.
Oxidation/Reduction Chemistry: Exploring the reactivity of the thioether group towards oxidation to the corresponding sulfoxide (B87167) and sulfone, and the subsequent impact on the molecule's properties.
Transition-Metal Catalyzed Cross-Coupling: Examining the potential for the C-S bond or other positions on the aromatic ring to participate in cross-coupling reactions.
Understanding these fundamental reactivity patterns will be essential for the strategic application of this compound as a building block in organic synthesis.
High-Throughput Screening and Phenotypic Profiling for Undiscovered Biological Activities
The biological properties of this compound remain unexplored. A critical future direction is to subject this compound to a battery of biological assays to uncover any potential therapeutic applications. Benzamides, as a class, are known to exhibit a wide range of biological activities.
Table 1: Potential Biological Screening Targets for this compound
| Assay Type | Target Class | Potential Therapeutic Area |
| Enzyme Inhibition Assays | Kinases, Proteases, etc. | Oncology, Infectious Diseases |
| Receptor Binding Assays | GPCRs, Ion Channels, etc. | Neuroscience, Metabolic Diseases |
| Antimicrobial Assays | Bacteria, Fungi | Infectious Diseases |
| Antiproliferative Assays | Cancer Cell Lines | Oncology |
| Phenotypic Screening | Whole Organism/Cell Models | Various |
High-throughput screening (HTS) campaigns against diverse biological targets, followed by phenotypic profiling, could rapidly identify any "hit" compounds and provide initial insights into their mechanism of action.
Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
As data on this compound and its analogs become available, computational approaches will play a pivotal role in accelerating the discovery process. The integration of artificial intelligence (AI) and machine learning (ML) can be envisioned in several areas:
QSAR Modeling: Once initial biological data is generated, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of related compounds and guide the design of more potent analogs.
De Novo Design: AI algorithms could be used to generate novel molecular structures based on the this compound scaffold with optimized predicted properties.
Reaction Prediction: Machine learning models could predict the outcomes of potential synthetic reactions, aiding in the design of efficient synthetic routes.
These in silico methods can help to prioritize experimental efforts and reduce the time and cost associated with drug discovery and development.
Exploration of Advanced Applications in Niche Chemical Fields
Beyond potential biological applications, the unique structure of this compound may lend itself to applications in other specialized areas of chemistry. Future investigations could explore its use as:
A Ligand in Coordination Chemistry: The presence of multiple heteroatoms (N, S, O) suggests that it could act as a ligand for various metal ions, potentially leading to new catalysts or materials with interesting electronic or magnetic properties.
A Monomer for Polymer Synthesis: The allyl group provides a handle for polymerization, which could lead to the development of novel polymers with unique properties conferred by the benzamide and thioether functionalities.
A Probe for Chemical Biology: If a specific biological target is identified, derivatives of this compound could be developed as chemical probes to study biological processes.
The exploration of these niche applications could uncover unexpected and valuable properties of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-allyl-2-(methylthio)benzamide and its derivatives?
- Methodological Answer : Synthesis often involves coupling reactions between substituted benzoyl chlorides and allylamine derivatives. For example, microwave-assisted protocols using Keggin-type heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀) under controlled irradiation (50–100 W) can improve reaction rates and yields (70–85%) . Alternative routes include refluxing intermediates like 2-(methylthio)benzoyl chloride with allylamine in dichloromethane (DCM) and pyridine at room temperature for 1–3 hours .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃) verify substituent positions (e.g., allyl protons at δ 5.1–5.8 ppm, methylthio at δ 2.5 ppm) .
- HR-MS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H]⁺ at m/z 280.32 for C₁₇H₁₆N₂O₂S) .
- HPLC : Retention times (e.g., 7.6–12.5 minutes) and peak purity (>95%) are monitored using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Antimicrobial activity is assessed via agar diffusion assays against Staphylococcus aureus and Candida albicans, with MIC values ranging from 8–32 µg/mL . Antiviral potential is evaluated through HBV/HIV inhibition assays, where structural analogs enhance APOBEC3G protein levels to disrupt viral replication .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions .
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce byproducts in multi-step syntheses .
- Temperature Control : Microwave-assisted synthesis at 80–100°C improves regioselectivity compared to conventional heating .
Q. How do structural modifications (e.g., benzylidene or fluorophenyl substituents) influence bioactivity?
- Methodological Answer :
- Substituent Effects : Introducing 4-fluorobenzylidene (Compound 23 ) increases antifungal activity (MIC = 8 µg/mL) due to enhanced lipophilicity and target binding.
- SAR Studies : Systematic replacement of the allyl group with bulkier alkyl chains reduces solubility but improves metabolic stability in hepatic microsomal assays .
Q. What strategies address solubility challenges in pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) to maintain solubility during cell-based assays .
- Prodrug Design : Esterification of the benzamide carbonyl improves aqueous solubility (e.g., phosphate prodrugs with 5x higher solubility) .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HepG2 for HBV) and positive controls (e.g., lamivudine) to minimize variability .
- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition (e.g., EGFR kinase) and cellular cytotoxicity (MTT assay) to identify off-target effects .
Q. What computational tools aid in elucidating the compound’s mechanism of action?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
